molecular formula C14H20N6O5S B158842 Abacavir sulfate CAS No. 216699-07-9

Abacavir sulfate

Cat. No. B158842
M. Wt: 384.41 g/mol
InChI Key: MBFKCGGQTYQTLR-SCYNACPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abacavir sulfate is an antiviral medicine that prevents the human immunodeficiency virus (HIV) from multiplying in your body . It is used to treat HIV, the virus that can cause acquired immunodeficiency syndrome (AIDS). It is suitable for adults and children who are at least 3 months old .


Molecular Structure Analysis

Abacavir sulfate is a synthetic carbocyclic nucleoside and is the enantiomer with 1S, 4R absolute configuration on the cyclopentene ring . In vivo, abacavir sulfate dissociates to its free base, abacavir .


Chemical Reactions Analysis

Abacavir sulfate was subjected to oxidation and subsequently analyzed using chromatography with mass detection . The type and amount of degradation products were evaluated, and results were compared with traditional chemical oxidation using 3% hydrogen peroxide .


Physical And Chemical Properties Analysis

Abacavir sulfate has a molecular formula of 6 O.1/2 H and a molecular weight of 335.35 . It is stable under normal temperatures and pressures . It should be stored at -20°C as a powder and can be stored at -80°C in solvent for up to 1 year .

Scientific Research Applications

Abacavir Sulfate in HIV Treatment

Abacavir sulfate is primarily used as an antiretroviral agent in the treatment of HIV infection. It belongs to the nucleoside reverse transcriptase inhibitor (NRTI) class and is typically used in combination with other antiretroviral medications (Clay, 2002). Abacavir has demonstrated an overall favorable adverse-event profile compared with other anti-HIV medications, despite the risk of hypersensitivity reactions (HSR) (Simmons, 1999).

Genetic Screening and Hypersensitivity Reaction

A significant aspect of abacavir's use is its association with hypersensitivity reactions, which can affect 5-8% of patients. Genetic screening for HLA-B5701 has been found to identify patients likely to experience an HSR. Prospective HLA-B5701 screening prior to abacavir initiation has been suggested to produce cost savings and should become a standard component of HIV care (Kauf et al., 2012).

Pharmacokinetics and Bioequivalence

Studies on abacavir have also focused on its pharmacokinetics. For example, research comparing a generic formulation of abacavir with the innovator product under fasting and fed conditions showed that the two formulations resulted in similar rates and extents of bioavailability, suggesting the generic formulation should be equally effective (Marier et al., 2006).

Metabolic Activation and Toxicity

Research into the metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes has provided insights into the mechanisms behind abacavir's hypersensitivity reactions and its potential toxicity. This includes understanding how abacavir undergoes bioactivation, yielding reactive species that bind covalently to human serum albumin, indicating immune system involvement (Walsh et al., 2002).

Degradation Products and Stability

Stability studies on abacavir sulfate have identified and characterized its degradation products, enhancing the understanding of its behavior under various conditions. Such studies are crucial for ensuring the drug's efficacy and safety over time (Kurmi et al., 2017).

Safety And Hazards

Abacavir can cause serious, life-threatening side effects. These include allergic reactions, a buildup of lactic acid in the blood (lactic acidosis), and liver problems . People who take abacavir may have a serious allergic reaction (hypersensitivity reaction) that can cause death .

properties

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O.H2O4S/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t8-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFKCGGQTYQTLR-SCYNACPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 77,000 mg/l @ 25 °C
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Like dideoxynucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine), the antiviral activity of abacavir appears to depend on intracellular conversion of the drug to a 5-triphosphate metabolite; thus, carbovir triphosphate (carbocyclic guanosine triphosphate) and not unchanged abacavir appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside antiviral agents and in the enzymatic pathways involved., Enzymatic conversion of abacavir to carbovir triphosphate appears to be complex and involves certain steps and enzymes that differ from those involved in the enzymatic conversion of dideoxynucleoside reverse transcriptase inhibitors. Abacavir is phosphorylated by adenosine phosphotransferase to abacavir monophosphate, which is converted to carbovir monophosphate by a cytosolic enzyme. Subsequently, carbovir monophosphate is phosphorylated by cellular kinases to carbovir triphosphate. Abacavir is not a substrate for enzymes (i.e., thymidine kinase, deoxycytidine kinase, adenosine kinase, mitochondrial deoxyguanosine kinase) known to phosphorylate other nucleoside analogs. Because phosphorylation of abacavir depends on cellular rather than viral enzymes, conversion of the drug to the active triphosphate derivative occurs in both virus-infected and uninfected cells. Carbovir triphosphate is a structural analog of deoxyguanosine-5-triphosphate (dGTP), the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activity of the drug, carbovir triphosphate appears to compete with deoxyguanosine-5-triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of carbovir triphosphate into the viral DNA chain instead of deoxyguanosine-5-triphosphate, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages., The complete mechanism(s) of antiviral activity of abacavir has not been fully elucidated. Following conversion to a pharmacologically active metabolite, abacavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). The drug, therefore, exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor.
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ziagen

Color/Form

White to off-white solid

CAS RN

188062-50-2
Record name Abacavir sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188062-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abacavir sulfate
Reactant of Route 2
Abacavir sulfate
Reactant of Route 3
Abacavir sulfate
Reactant of Route 4
Abacavir sulfate
Reactant of Route 5
Abacavir sulfate
Reactant of Route 6
Abacavir sulfate

Citations

For This Compound
1,200
Citations
A Graul, PA Leeson, J Castaner - Drugs of the Future, 1998 - access.portico.org
In spite of the many advances in the field, resulting in the introduction in recent years of several new drugs for the treatment of HIV infection and AIDS, a cure for the disease has yet to …
Number of citations: 13 access.portico.org
MS Goizman, TD Balayants, GB Tikhomirova… - Pharmaceutical …, 2012 - Springer
… We have shown that abacavir sulfate solutions in 0.1 M hydrochloric acid at concentrations of ≈ … abacavir hydrogen sulfate is counted as the equivalent quantity of abacavir sulfate. …
Number of citations: 1 link.springer.com
T Kurita, T Kitaichi, T Nagao, T Miura… - … and drug safety, 2014 - Wiley Online Library
Purpose Abacavir is a nucleoside reverse transcriptase inhibitor indicated for human immunodeficiency virus (HIV) infection. In Japan, Ziagen® (300‐mg abacavir sulfate) has been …
Number of citations: 11 onlinelibrary.wiley.com
TL Kauf, RA Farkouh, SR Earnshaw, ME Watson… - …, 2010 - Springer
Background: Abacavir sulfate (abacavir) is associated with a hypersensitivity reaction (HSR) that affects 5–8% of patients. While serious complications are rare, failure to identify it, or …
Number of citations: 57 link.springer.com
P Vukkum, GR Deshpande, JM Babu… - Scientia …, 2012 - mdpi.com
… of Abacavir sulfate bulk drug. To the best of our knowledge, no stability-indicating UHPLC method for the quantitative estimation of Abacavir sulfate … determination of Abacavir sulfate, its …
Number of citations: 18 www.mdpi.com
U Seshachalam, B Haribabu… - Journal of separation …, 2007 - Wiley Online Library
… Abacavir sulfate is a synthetic carbocyclic nucleoside analog and is marketed as nucleoside reverse transcriptase inhibitor for treatment of human immunodeficiency virus (HIV). The …
P Keiser, N Nassar - Expert Opinion on Pharmacotherapy, 2007 - Taylor & Francis
… switching a patient to abacavir sulfate/lamivudine/zidovudine has … Administration of abacavir sulfate/lamivudine/zidovudine … The combination of abacavir sulfate/lamivudine/zidovudine is …
Number of citations: 12 www.tandfonline.com
AG Sullad, LS Manjeshwar… - Journal of Applied …, 2011 - Wiley Online Library
… Microspheres were prepared by loading abacavir sulfate (AS) using water‐in‐oil (w/o) emulsion method. Formulations were characterized by Fourier transform infrared spectroscopy (…
Number of citations: 37 onlinelibrary.wiley.com
T Kurita, T Kitaichi, T Nagao, T Miura… - … and drug safety, 2014 - Wiley Online Library
… On the basis of the 10-year post-marketing survey on Ziagen Tablet (abacavir sulfate 300 mg), we recently reported that the incidence of serious ADR associated with abacavir was 1.9…
Number of citations: 15 onlinelibrary.wiley.com
M Kurmi, A Sahu, S Singh - Journal of pharmaceutical and biomedical …, 2017 - Elsevier
… In the present study, degradation behaviour of abacavir sulfate was evaluated in solution and solid stress conditions. Solution state studies resulted in formation of eleven degradation …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.